Methyl 3-amino-2H-indazole-2-carboxylate

Analgesic Anti-inflammatory In vivo pharmacology

Methyl 3-amino-2H-indazole-2-carboxylate (CAS 502145-13-3) is a bicyclic heteroaromatic compound belonging to the 2H-indazole class, distinguished by a 3-amino substituent and a 2-position methyl carboxylate ester. This specific 2H-tautomeric form provides a distinct vector geometry compared to 1H-indazole regioisomers, which can critically influence target binding in kinase inhibitor design.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Cat. No. B11904733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-2H-indazole-2-carboxylate
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCOC(=O)N1C(=C2C=CC=CC2=N1)N
InChIInChI=1S/C9H9N3O2/c1-14-9(13)12-8(10)6-4-2-3-5-7(6)11-12/h2-5H,10H2,1H3
InChIKeyYKLKLGLXYJWVMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-amino-2H-indazole-2-carboxylate (CAS 502145-13-3): A Core 2H-Indazole Scaffold for Kinase-Targeted Synthesis


Methyl 3-amino-2H-indazole-2-carboxylate (CAS 502145-13-3) is a bicyclic heteroaromatic compound belonging to the 2H-indazole class, distinguished by a 3-amino substituent and a 2-position methyl carboxylate ester . This specific 2H-tautomeric form provides a distinct vector geometry compared to 1H-indazole regioisomers, which can critically influence target binding in kinase inhibitor design [1]. It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry for constructing kinase inhibitors, leveraging the indazole core's established role as a hinge-binding motif in ATP-competitive inhibitors [2].

Why 3-Aminoindazole Analogs Cannot Be Interchanged: The Impact of 2H-Tautomer Geometry and 2-Position Esterification


Substituting a generic 1H-indazole or an unsubstituted 3-aminoindazole for Methyl 3-amino-2H-indazole-2-carboxylate is not chemically equivalent. The 2H-tautomeric form directs the N2-carboxylate substituent along a unique vector that is orthogonal to the plane of the 1H-indazole NH [1]. This geometry is essential for specific kinase hinge-binding interactions, as demonstrated in focused 2H-indazole libraries where N2-substitution patterns directly dictate selectivity profiles against kinases like SGK1 and Tie2 [1]. Furthermore, the methyl ester at the 2-position serves as a specific protecting group and a handle for further derivatization, which is not possible with the 1-position carboxamide or unsubstituted analogs [2]. Simply using a 3-aminoindazole without this 2-position esterification would fail to provide the necessary synthetic versatility and would likely result in a different biological activity profile [2].

Quantitative Differentiation of Methyl 3-amino-2H-indazole-2-carboxylate from Closest Analogs


Analgesic Potency Advantage Over 3-Amino-5-trifluoromethylindazole (Class-Level Inference)

Based on class-level patent data for 3-aminoindazole-1- and -2-carboxylic acid derivatives, compounds within this structural family, which includes Methyl 3-amino-2H-indazole-2-carboxylate, demonstrate a 'substantially greater analgesic, antipyretic and antiphlogistic(anti-edematous) action' compared to the closest prior art compound, 3-amino-5-trifluoromethylindazole [1]. While direct numerical ED50 values for the target compound are not provided in the source, the patent explicitly claims this superior therapeutic effect for the compound class, establishing a qualitative benchmark for differentiation from a known comparator [1].

Analgesic Anti-inflammatory In vivo pharmacology

Purity Specification for Reproducible Synthesis: NLT 98% by ISO-Certified Vendor

A quantifiable procurement differentiator is the defined purity specification of NLT 98% offered by ISO-certified vendors . This contrasts with generic or unspecified purity grades often encountered for less common indazole intermediates. The high purity minimizes the risk of unknown impurities interfering with sensitive downstream reactions, such as palladium-catalyzed couplings or kinase inhibition assays, thereby ensuring batch-to-batch reproducibility in synthetic workflows .

Chemical Synthesis Quality Control Procurement

Synthetic Utility: Defined 2H-Tautomeric Geometry for Selective Kinase Inhibitor Design

Unlike 1H-indazole regioisomers, the 2H-tautomer of Methyl 3-amino-2H-indazole-2-carboxylate directs the 2-position carboxylate substituent along a unique vector. A study of 52 aza-2H-indazole derivatives demonstrated that this specific N2-substitution pattern is critical for achieving selective inhibition of SGK1, Tie2, and SRC kinases, with optimized representatives achieving IC50 values in the 500 nM range [1]. While the target compound itself was not directly assayed in this study, it serves as the core scaffold for this class, and its geometry is a prerequisite for accessing this specific kinase selectivity profile [1].

Kinase Inhibitor Scaffold Medicinal Chemistry

Validated Applications of Methyl 3-amino-2H-indazole-2-carboxylate in Analgesic and Kinase-Focused Research


Lead Optimization in Analgesic and Anti-inflammatory Drug Discovery

This compound serves as a key member of the 3-aminoindazole-2-carboxylic acid ester class, which has been patented for its 'substantially greater' analgesic and anti-inflammatory properties compared to the prior art compound 3-amino-5-trifluoromethylindazole [1]. Researchers seeking to develop novel, non-opioid analgesics can use this scaffold as a starting point for lead optimization, confident in its class-validated therapeutic potential [1].

Synthesis of Selective SGK1, Tie2, or SRC Kinase Inhibitors

The 2H-indazole core, as present in Methyl 3-amino-2H-indazole-2-carboxylate, is a validated template for developing inhibitors targeting SGK1, Tie2, and SRC kinases. A focused library of N2-substituted derivatives based on this scaffold has demonstrated selective inhibition with IC50 values around 500 nM [2]. This makes the compound a strategic choice for medicinal chemistry teams aiming to build focused libraries around this specific kinase selectivity profile [2].

A High-Purity Intermediate for Multi-Step Synthesis of Complex Kinase Modulators

With a guaranteed purity of NLT 98% from ISO-certified vendors , this compound is well-suited as a reliable building block in multi-step syntheses of protein kinase inhibitors, as described in broad patent literature [3]. Its defined purity minimizes side reactions and purification challenges, ensuring higher yields and reproducibility in the construction of complex molecular architectures for pharmaceutical research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-amino-2H-indazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.